molecular formula C7H14N4S B2868686 4-(3-Azidopropyl)thiomorpholine CAS No. 1250971-38-0

4-(3-Azidopropyl)thiomorpholine

Cat. No.: B2868686
CAS No.: 1250971-38-0
M. Wt: 186.28
InChI Key: MRNCXMBTNMTAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-(3-Azidopropyl)thiomorpholine typically involves the reaction of thiomorpholine with 3-azidopropyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-(3-Azidopropyl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the azido group to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, where it can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

4-(3-Azidopropyl)thiomorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s azido group makes it a useful tool in bioconjugation and click chemistry, enabling the labeling and tracking of biomolecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in targeting specific biological pathways.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Azidopropyl)thiomorpholine is largely dependent on its functional groups. The azido group can undergo cycloaddition reactions, forming triazoles that can interact with biological targets. The thiomorpholine ring can engage in interactions with enzymes and receptors, modulating their activity. These interactions can influence various molecular pathways, making the compound a versatile tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Similar compounds to 4-(3-Azidopropyl)thiomorpholine include other azido-substituted heterocycles and thiomorpholine derivatives. For example:

    4-(Azidomethyl)thiomorpholine: Similar structure but with an azidomethyl group instead of a 3-azidopropyl group.

    4-(3-Azidopropyl)morpholine: Contains a morpholine ring instead of a thiomorpholine ring.

The uniqueness of this compound lies in its specific combination of the azido group and the thiomorpholine ring, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

4-(3-azidopropyl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4S/c8-10-9-2-1-3-11-4-6-12-7-5-11/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNCXMBTNMTAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.